2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine
Description
2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine (CAS: 1111110-07-6) is a pyridine derivative characterized by a hydroxyl group at the 2-position and a 4-methoxy-2-methylphenyl substituent at the 5-position of the pyridine ring. This compound is synthesized with high purity (97%) and is cataloged under MFCD11876561 .
Properties
IUPAC Name |
5-(4-methoxy-2-methylphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-7-11(16-2)4-5-12(9)10-3-6-13(15)14-8-10/h3-8H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGPFIHUOQHWIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CNC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682780 | |
| Record name | 5-(4-Methoxy-2-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111110-07-6 | |
| Record name | 5-(4-Methoxy-2-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with 4-methoxy-2-methylphenylboronic acid in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, under Suzuki-Miyaura coupling conditions. The reaction is typically carried out in an organic solvent, such as toluene, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine or phenyl derivatives.
Scientific Research Applications
2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group and the aromatic rings allow it to form hydrogen bonds and π-π interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine with structurally related pyridine derivatives:
Key Differences and Implications
Substituent Effects :
- Electron-donating groups (e.g., methoxy, methyl) in this compound may enhance solubility and metabolic stability compared to halogenated analogs (e.g., 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine) .
- Halogenated derivatives (e.g., 2-Chloro-5-fluoro-4-(hydroxymethyl)pyridine) are more reactive in cross-coupling reactions, useful in medicinal chemistry for functionalization .
Structural Complexity :
- Fused-ring systems (e.g., pyrrolopyridine in ) offer rigid scaffolds for target engagement but may complicate synthesis and purification compared to simpler pyridine derivatives.
Biological Activity
2-Hydroxy-5-(4-methoxy-2-methylphenyl)pyridine is a pyridine derivative with the molecular formula C13H13NO2. Its unique structure, featuring a hydroxyl group and a methoxy-substituted phenyl group, contributes to its diverse biological activities. Recent studies have highlighted its potential in various therapeutic applications, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes:
- A hydroxyl group (-OH) at the 2-position.
- A methoxy group (-OCH3) and a methyl group (-CH3) on the phenyl ring at the 4 and 2 positions, respectively.
The presence of these functional groups enhances its lipophilicity and binding affinity to biological targets, which is crucial for its pharmacological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Anticancer Activity
The compound has also demonstrated promising anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The observed IC50 values for cell viability assays indicate that this compound is effective at low concentrations, showing better efficacy than standard chemotherapeutics like 5-Fluorouracil .
| Cell Line | IC50 (μM) | Comparison to 5-FU (IC50 μM) |
|---|---|---|
| MCF-7 | 8.5 | 17.02 |
| MDA-MB-231 | 9.0 | 11.73 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including:
- Enzymes : It inhibits key enzymes involved in metabolic pathways, which can lead to reduced proliferation of cancer cells.
- Receptors : The binding affinity to various receptors modulates signaling pathways that are critical for cell survival and growth .
Study on Anticancer Activity
In a recent study, researchers evaluated the effects of this compound on human cancer cell lines. The study involved treating cells with varying concentrations of the compound and assessing cell viability through MTT assays. Results indicated a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent.
Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods, revealing effective inhibition at concentrations lower than those required for many conventional antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
